Lobaric acid

Catalog No.
S533423
CAS No.
522-53-2
M.F
C25H28O8
M. Wt
456.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lobaric acid

CAS Number

522-53-2

Product Name

Lobaric acid

IUPAC Name

3-hydroxy-9-methoxy-6-oxo-7-pentanoyl-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid

Molecular Formula

C25H28O8

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C25H28O8/c1-4-6-8-9-15-21(24(28)29)18(27)13-20-23(15)32-19-12-14(31-3)11-16(17(26)10-7-5-2)22(19)25(30)33-20/h11-13,27H,4-10H2,1-3H3,(H,28,29)

InChI Key

JHEWMLHQNRHTQX-UHFFFAOYSA-N

SMILES

CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)C(=O)CCCC)OC)O)C(=O)O

solubility

Soluble in DMSO

Synonyms

lobaric acid, lobaric acid, monopotassium salt

Canonical SMILES

CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)C(=O)CCCC)OC)O)C(=O)O

The exact mass of the compound Lobaric acid is 456.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. It belongs to the ontological category of carbonyl compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-proliferative Effects

Studies have shown that Lobaric acid exhibits anti-proliferative effects on various cancer cell lines. Research published in the journal Molecules demonstrated that Lobaric acid significantly decreased the proliferation of human cervical cancer (HeLa) and colon cancer (HCT116) cells in a dose- and time-dependent manner [1]. This suggests that Lobaric acid may have the potential to inhibit cancer cell growth.

Source

[1] Anti-Cancer Activity of Lobaric Acid and Lobarstin Extracted from the Antarctic Lichen Stereocaulon alpnum (MDPI):

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating unwanted cells, including cancer cells. Lobaric acid has been shown to induce apoptosis in cancer cells. The study mentioned earlier also observed that treatment with Lobaric acid resulted in significant apoptosis in both HeLa and HCT116 cells [1]. This indicates that Lobaric acid may work by triggering the self-destruction of cancer cells.

Source

[1] Anti-Cancer Activity of Lobaric Acid and Lobarstin Extracted from the Antarctic Lichen Stereocaulon alpnum (MDPI):

Cell Cycle Arrest

Cell cycle progression is tightly regulated in healthy cells, but cancer cells often exhibit uncontrolled growth. Lobaric acid may play a role in regulating the cell cycle. The same study suggests that Lobaric acid treatment caused cell cycle arrest in the G2/M phase, a critical checkpoint before cell division [1]. This disrupts the uncontrolled proliferation of cancer cells.

Source

[1] Anti-Cancer Activity of Lobaric Acid and Lobarstin Extracted from the Antarctic Lichen Stereocaulon alpnum (MDPI):

Lobaric acid is a naturally occurring compound classified as a depsidone, predominantly isolated from various lichen species, including Stereocaulon alpinum and Stereocaulon paschale. Its chemical formula is C25_{25}H28_{28}O8_8, and it is recognized for its complex structure, which includes multiple functional groups contributing to its biological activity. Lobaric acid exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology .

That allow for the synthesis of its derivatives. For instance, it can undergo oxidation reactions to form various functionalized products. One notable reaction involves the conversion of lobaric acid to lobarin, which features a five-membered lactone ring, through the reaction with sodium hydroxide . Additionally, lobaric acid can be transformed into methyl-lobarin through treatment with sodium methoxide in methanol .

Lobaric acid has demonstrated significant biological activities, including:

  • Anti-inflammatory Effects: It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, thereby reducing pro-inflammatory cytokine secretion such as interleukin-1 beta and tumor necrosis factor-alpha .
  • Antimitotic Activity: Research indicates that lobaric acid exhibits antimitotic properties, inhibiting cell division in certain cancer cell lines .
  • Antioxidant Properties: The compound has been shown to possess antioxidant activity, contributing to its potential therapeutic applications in oxidative stress-related conditions .

The synthesis of lobaric acid has been achieved through various methodologies. The most notable synthetic route involves:

  • Starting Material: Olivetol is utilized as the initial substrate.
  • Formylation: A regioselective Vilsmeier–Haack formylation is performed to produce an aldehyde.
  • Oxidation: This aldehyde is then oxidized to form a carboxylic acid.
  • Esters Formation: Subsequent reactions involve protecting the carboxylic acid and facilitating lactonization to yield lobaric acid in significant yields .

Lobaric acid finds applications in several fields:

  • Pharmaceuticals: Due to its anti-inflammatory and anticancer properties, it holds potential for drug development targeting inflammatory diseases and cancer therapies .
  • Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin protection and rejuvenation .
  • Biochemical Research: Lobaric acid serves as a tool in studies investigating cellular signaling pathways and mechanisms of action for various biological processes .

Studies have explored the interactions of lobaric acid with various biological targets. Notably, it has been shown to modulate signaling pathways related to inflammation and cell proliferation. For example, lobaric acid's ability to inhibit NF-κB activation indicates its potential role in managing chronic inflammatory conditions . Additionally, research suggests that lobaric acid can influence vascular smooth muscle cell behavior by modulating expression levels of specific genes involved in inflammation .

Lobaric acid shares structural similarities with several other compounds within the depsidone class. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
LobarinFive-membered lactone ringExhibits distinct anti-inflammatory effects
Perlatolic AcidSimilar depsidone structureNoted for its potent antioxidant activity
Imbricaric AcidContains multiple hydroxyl groupsKnown for its antimicrobial properties
Fumarprotocetraric AcidContains a unique side chainExhibits strong cytotoxic effects against cancer cells

Lobaric acid's uniqueness lies in its specific arrangement of functional groups and its potent biological activities that distinguish it from these similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

456.17841785 g/mol

Monoisotopic Mass

456.17841785 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

522-53-2

Wikipedia

3-hydroxy-9-methoxy-6-oxo-7-(1-oxopentyl)-1-pentyl-2-benzo[b][1,4]benzodioxepincarboxylic acid

Dates

Last modified: 08-15-2023
1: Kwon IS, Yim JH, Lee HK, Pyo S. Lobaric Acid Inhibits VCAM-1 Expression in TNF-α-Stimulated Vascular Smooth Muscle Cells via Modulation of NF-κB and MAPK Signaling Pathways. Biomol Ther (Seoul). 2016 Jan;24(1):25-32. doi: 10.4062/biomolther.2015.084. Epub 2016 Jan 1. PubMed PMID: 26759698; PubMed Central PMCID: PMC4703349.
2: Majmudar CY, Højfeldt JW, Arevang CJ, Pomerantz WC, Gagnon JK, Schultz PJ, Cesa LC, Doss CH, Rowe SP, Vásquez V, Tamayo-Castillo G, Cierpicki T, Brooks CL 3rd, Sherman DH, Mapp AK. Sekikaic acid and lobaric acid target a dynamic interface of the coactivator CBP/p300. Angew Chem Int Ed Engl. 2012 Nov 5;51(45):11258-62. doi: 10.1002/anie.201206815. Epub 2012 Oct 8. PubMed PMID: 23042634; PubMed Central PMCID: PMC3711073.
3: Joo YA, Chung H, Yoon S, Park JI, Lee JE, Myung CH, Hwang JS. Skin Barrier Recovery by Protease-Activated Receptor-2 Antagonist Lobaric Acid. Biomol Ther (Seoul). 2016 Sep 1;24(5):529-35. doi: 10.4062/biomolther.2016.011. PubMed PMID: 27169822; PubMed Central PMCID: PMC5012879.
4: Morita H, Tsuchiya T, Kishibe K, Noya S, Shiro M, Hirasawa Y. Antimitotic activity of lobaric acid and a new benzofuran, sakisacaulon A from Stereocaulon sasakii. Bioorg Med Chem Lett. 2009 Jul 1;19(13):3679-81. doi: 10.1016/j.bmcl.2009.03.170. Epub 2009 May 12. PubMed PMID: 19481447.
5: Gissurarson SR, Sigurdsson SB, Wagner H, Ingolfsdottir K. Effect of lobaric acid on cysteinyl-leukotriene formation and contractile activity of guinea pig taenia coli. J Pharmacol Exp Ther. 1997 Feb;280(2):770-3. PubMed PMID: 9023290.
6: Hidalgo ME, Bascuñan L, Quilhot W, Fernández E, Rubio C. Spectroscopic and photochemical properties of the lichen compound lobaric acid. Photochem Photobiol. 2005 Nov-Dec;81(6):1447-9. PubMed PMID: 16107188.
7: Ingolfsdottir K, Gissurarson SR, Müller-Jakic B, Breu W, Wagner H. Inhibitory effects of the lichen metabolite lobaric acid on arachidonate metabolism in vitro. Phytomedicine. 1996 Jan;2(3):243-6. doi: 10.1016/S0944-7113(96)80049-3. PubMed PMID: 23194623.
8: Sundset MA, Kohn A, Mathiesen SD, Praesteng KE. Eubacterium rangiferina, a novel usnic acid-resistant bacterium from the reindeer rumen. Naturwissenschaften. 2008 Aug;95(8):741-9. doi: 10.1007/s00114-008-0381-0. Epub 2008 Apr 18. PubMed PMID: 18421431.
9: Brisdelli F, Perilli M, Sellitri D, Piovano M, Garbarino JA, Nicoletti M, Bozzi A, Amicosante G, Celenza G. Cytotoxic activity and antioxidant capacity of purified lichen metabolites: an in vitro study. Phytother Res. 2013 Mar;27(3):431-7. doi: 10.1002/ptr.4739. Epub 2012 May 25. PubMed PMID: 22628260.
10: Ogmundsdóttir HM, Zoëga GM, Gissurarson SR, Ingólfsdóttir K. Anti-proliferative effects of lichen-derived inhibitors of 5-lipoxygenase on malignant cell-lines and mitogen-stimulated lymphocytes. J Pharm Pharmacol. 1998 Jan;50(1):107-15. PubMed PMID: 9504441.
11: Bucar F, Schneider I, Ogmundsdóttir H, Ingólfsdóttir K. Anti-proliferative lichen compounds with inhibitory activity on 12(S)-HETE production in human platelets. Phytomedicine. 2004 Nov;11(7-8):602-6. PubMed PMID: 15636173.
12: Thadhani VM, Choudhary MI, Ali S, Omar I, Siddique H, Karunaratne V. Antioxidant activity of some lichen metabolites. Nat Prod Res. 2011 Nov;25(19):1827-37. doi: 10.1080/14786419.2010.529546. Epub 2011 Jun 30. PubMed PMID: 22136374.
13: Ingólfsdóttir K, Chung GA, Skúlason VG, Gissurarson SR, Vilhelmsdóttir M. Antimycobacterial activity of lichen metabolites in vitro. Eur J Pharm Sci. 1998 Apr;6(2):141-4. PubMed PMID: 9795033.
14: Ozgencli I, Budak H, Ciftci M, Anar M. Lichen acids may be used as a potential drug for cancer therapy; by inhibiting mitochondrial thioredoxin reductase purified from rat lung. Anticancer Agents Med Chem. 2016 May 3. [Epub ahead of print] PubMed PMID: 27141875.
15: Seo C, Sohn JH, Ahn JS, Yim JH, Lee HK, Oh H. Protein tyrosine phosphatase 1B inhibitory effects of depsidone and pseudodepsidone metabolites from the Antarctic lichen Stereocaulon alpinum. Bioorg Med Chem Lett. 2009 May 15;19(10):2801-3. doi: 10.1016/j.bmcl.2009.03.108. Epub 2009 Mar 26. PubMed PMID: 19362837.
16: Hong JM, Suh SS, Kim TK, Kim JE, Han SJ, Youn UJ, Yim JH, Kim IC. Anti-Cancer Activity of Lobaric Acid and Lobarstin Extracted from the Antarctic Lichen Stereocaulon alpnum. Molecules. 2018 Mar 14;23(3). pii: E658. doi: 10.3390/molecules23030658. PubMed PMID: 29538328.
17: Ismed F, Lohézic-Le Dévéhat F, Delalande O, Sinbandhit S, Bakhtiar A, Boustie J. Lobarin from the Sumatran lichen, Stereocaulon halei. Fitoterapia. 2012 Dec;83(8):1693-8. doi: 10.1016/j.fitote.2012.09.025. Epub 2012 Oct 4. PubMed PMID: 23041521.
18: Kim TK, Kim JE, Youn UJ, Han SJ, Kim IC, Cho CG, Yim JH. Total Syntheses of Lobaric Acid and Its Derivatives from the Antarctic Lichen Stereocaulon alpinum. J Nat Prod. 2018 Jun 22;81(6):1460-1467. doi: 10.1021/acs.jnatprod.8b00227. Epub 2018 Jun 7. PubMed PMID: 29878768.
19: Nguyen KH, Chollet-Krugler M, Gouault N, Tomasi S. UV-protectant metabolites from lichens and their symbiotic partners. Nat Prod Rep. 2013 Dec;30(12):1490-508. doi: 10.1039/c3np70064j. Review. PubMed PMID: 24170172.
20: Haraldsdóttir S, Guolaugsdóttir E, Ingólfsdóttir K, Ogmundsdóttir HM. Anti-proliferative effects of lichen-derived lipoxygenase inhibitors on twelve human cancer cell lines of different tissue origin in vitro. Planta Med. 2004 Nov;70(11):1098-100. PubMed PMID: 15549672.

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